

Application Notes and Protocols for In Vivo Imaging of Enrupatinib Target Engagement

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for non-invasive in vivo imaging techniques to monitor the target engagement of **Enrupatinib**, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] Monitoring drug-target engagement in a physiological environment is crucial for understanding pharmacokinetics, pharmacodynamics, and ensuring the efficacy of targeted therapies like **Enrupatinib**.[4][5] The following sections detail the principles and methodologies for Positron Emission Tomography (PET) and advanced fluorescence microscopy techniques applicable to **Enrupatinib** research.

Introduction to Enrupatinib and its Target: CSF-1R

Enrupatinib (also known as EI-1071) is a small molecule inhibitor that targets the tyrosine kinase activity of CSF-1R.[1][3] CSF-1R and its ligands, CSF-1 and IL-34, are critical for the regulation, differentiation, and survival of macrophages and microglia.[6][7] In various diseases, including cancer and neuroinflammatory conditions, dysregulation of the CSF-1R signaling pathway contributes to pathology.[2][7][8] By inhibiting CSF-1R, **Enrupatinib** aims to modulate the activity of these immune cells, thereby exerting its therapeutic effects.[2] In vivo imaging of **Enrupatinib**'s engagement with CSF-1R can provide invaluable insights into its dosedependent effects and therapeutic window.



In Vivo Imaging Modalities for Monitoring Target Engagement

Several imaging modalities can be employed to non-invasively assess drug-target engagement in living subjects. The choice of technique depends on factors such as the required spatial and temporal resolution, sensitivity, and the availability of suitable imaging probes.

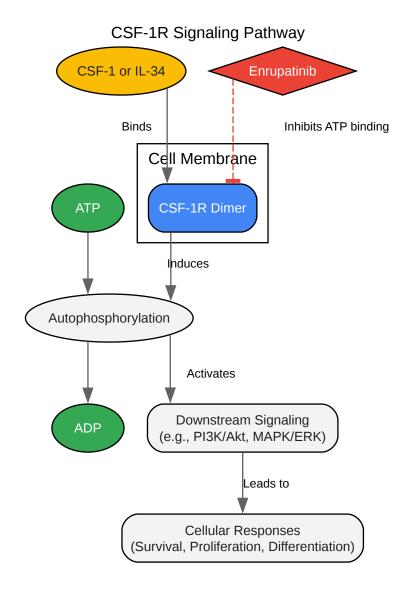
Positron Emission Tomography (PET)

PET is a highly sensitive nuclear imaging technique that allows for the quantitative assessment of drug-target interactions in vivo.[4] It relies on the use of a radiolabeled tracer that binds specifically to the target of interest. For **Enrupatinib**, this would involve a radiolabeled analog that binds to CSF-1R.

Principle: A PET tracer for CSF-1R is administered to the subject. The tracer accumulates in tissues expressing CSF-1R. By administering **Enrupatinib** prior to the tracer, the occupancy of CSF-1R by the drug can be measured by the reduction in the tracer's signal in the target tissue. [5] This competitive binding approach allows for the quantification of target engagement. Several PET tracers for CSF-1R have been developed and evaluated in preclinical models, demonstrating the feasibility of this approach.[1][9][10][11][12]

Signaling Pathway of CSF-1R





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Caption: Diagram illustrating the CSF-1R signaling pathway and the inhibitory action of **Enrupatinib**.

Fluorescence-Based Imaging

Advanced fluorescence microscopy techniques offer high-resolution imaging of drug-target interactions at the cellular and subcellular levels in vivo. These methods typically require a fluorescently labeled version of the drug or a competitive ligand.

• Intracellular Paired Agent Imaging (iPAI): This technique uses two spectrally distinct fluorescently labeled molecules: a targeted agent (e.g., fluorescently labeled **Enrupatinib**)

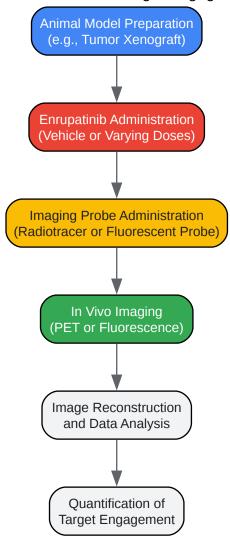


and an untargeted control agent.[13] By comparing the distribution of the two agents, the specific binding of the targeted drug to its intracellular target can be quantified, correcting for non-specific uptake and distribution.[14]

Fluorescence Anisotropy Imaging: This method measures the rotational mobility of a
fluorescent molecule.[15][16] When a small fluorescently labeled drug like Enrupatinib binds
to a much larger protein like CSF-1R, its rotation slows down, leading to an increase in
fluorescence anisotropy.[15] This change can be imaged to map drug-target engagement in
real-time.[17]

Experimental Workflow for In Vivo Target Engagement Studies

General Workflow for In Vivo Target Engagement Imaging





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Caption: A generalized workflow for conducting in vivo target engagement studies of **Enrupatinib**.

Data Presentation: Quantitative Comparison of

<u>Imaging Techniques</u>

Parameter	Positron Emission Tomography (PET)	Intracellular Paired Agent Imaging (iPAI)	Fluorescence Anisotropy Imaging
Principle	Detection of gamma rays from positron-emitting radiotracers. [4]	Ratiometric imaging of targeted and untargeted fluorescent probes.[13]	Measurement of rotational diffusion of fluorescently labeled molecules.[15]
Spatial Resolution	1-2 mm	~1-10 μm (microscopy)	Sub-micron (microscopy)
Sensitivity	Picomolar to nanomolar[5]	Nanomolar to micromolar	Nanomolar to micromolar
Temporal Resolution	Minutes to hours	Seconds to minutes	Milliseconds to seconds
Depth of Penetration	Whole-body	Millimeters to centimeters (modality dependent)	Microns to millimeters
Quantitative Analysis	Standardized Uptake Value (SUV), Binding Potential (BP)[5]	Ratio of targeted to untargeted probe signal	Anisotropy value (r)
Probe Requirement	Radiolabeled CSF-1R ligand (e.g., [11C]CPPC, [18F]-labeled inhibitors)[11] [12]	Fluorescently labeled Enrupatinib and an untargeted control	Fluorescently labeled Enrupatinib



Experimental Protocols Protocol 1: In Vivo PET Imaging for CSF-1R Target Occupancy

This protocol describes a competitive binding study to determine the in vivo target occupancy of **Enrupatinib** using a CSF-1R specific PET tracer.

Materials:

- Animal model (e.g., mouse or rat with relevant pathology, such as a tumor xenograft expressing CSF-1R or a model of neuroinflammation).
- Enrupatinib.
- CSF-1R PET radiotracer (e.g., [11C]CPPC or an 18F-labeled equivalent).[11][12]
- Anesthesia (e.g., isoflurane).
- PET/CT scanner.
- Catheter for intravenous injections.

Procedure:

- Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the imaging procedure. Place a catheter in the tail vein for injections. Position the animal on the scanner bed.
- Baseline Scan (Day 1):
 - o Administer a bolus of the CSF-1R PET radiotracer (e.g., 5-10 MBq) via the tail vein.
 - Perform a dynamic PET scan for 60-90 minutes.
 - Acquire a CT scan for attenuation correction and anatomical co-registration.
- Target Occupancy Scan (Day 2 or later, allowing for tracer decay):



- Administer Enrupatinib at the desired dose and route. The pre-treatment time will depend on the pharmacokinetics of Enrupatinib.
- At the appropriate time post-Enrupatinib administration, administer a bolus of the CSF-1R PET radiotracer.
- Perform a dynamic PET scan for 60-90 minutes.
- Acquire a corresponding CT scan.
- Image Analysis:
 - Reconstruct PET images using an appropriate algorithm (e.g., OSEM).
 - Co-register the PET and CT images.
 - Draw regions of interest (ROIs) on the target tissue (e.g., tumor, specific brain region) and a reference region (a region with low or no CSF-1R expression).
 - Generate time-activity curves (TACs) for the ROIs.
 - Calculate the binding potential (BP_ND) or distribution volume (VT) using a suitable kinetic model.
- Target Occupancy Calculation:
 - Calculate the percent target occupancy using the following formula: % Occupancy =
 [(BP ND baseline BP ND post-drug) / BP ND baseline] * 100

Protocol 2: In Vivo Fluorescence Anisotropy Imaging of Enrupatinib Engagement

This protocol details the use of fluorescence anisotropy microscopy to directly visualize and quantify the binding of fluorescently labeled **Enrupatinib** to CSF-1R in vivo.

Materials:

• Fluorescently labeled **Enrupatinib** (e.g., conjugated to a BODIPY or similar fluorophore).

Methodological & Application



- Animal model with a surgically implanted imaging window over the tissue of interest (e.g., cranial window for brain imaging, dorsal skinfold chamber for tumor imaging).
- Two-photon or confocal microscope equipped for fluorescence anisotropy measurements (with polarizing filters in the excitation and emission paths).[17]
- Anesthesia.

Procedure:

- Animal and Microscope Preparation:
 - Anesthetize the animal and secure it on the microscope stage.
 - Align the imaging window with the microscope objective.
 - Calibrate the microscope for anisotropy measurements using a solution of a known fluorophore with a high and low anisotropy (e.g., fluorescein in glycerol and water).
- Image Acquisition:
 - Acquire baseline images of the tissue before administration of the fluorescent drug to assess autofluorescence.
 - Administer the fluorescently labeled Enrupatinib intravenously.
 - Acquire a time-lapse series of images, collecting fluorescence intensity in two orthogonal polarization channels (parallel and perpendicular to the excitation polarization).
- Image Analysis:
 - Correct the images for background and autofluorescence.
 - Calculate the anisotropy (r) for each pixel using the formula: r = (I_parallel G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where I_parallel and I_perpendicular are the fluorescence intensities in the parallel and perpendicular channels, and G is a correction factor for the differential transmission of the two polarization states through the optics.



- Generate anisotropy maps of the tissue to visualize regions of high anisotropy, indicating target engagement.
- Quantitative Analysis:
 - Measure the average anisotropy in ROIs corresponding to specific cellular compartments (e.g., cell membranes, cytoplasm) over time to determine the kinetics of target binding.
 - To confirm specificity, a competition experiment can be performed by pre-administering an
 excess of unlabeled **Enrupatinib**, which should prevent the increase in anisotropy upon
 administration of the fluorescently labeled drug.

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